ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the phenyl group and the ester functionality. The tetrahydrofuran moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles might be applied to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find use in the production of specialty chemicals or as a precursor for advanced materials.
Mechanism of Action
The mechanism by which ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies, such as binding assays, molecular docking, and in vivo experiments.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate include other pyrrole derivatives, such as:
- Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
- Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
ethyl 2-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-3-27-21(26)16-13(2)23-18(17(16)14-8-5-4-6-9-14)19(24)20(25)22-12-15-10-7-11-28-15/h4-6,8-9,15,23H,3,7,10-12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBZCKYGLNLFPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3CCCO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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